Benzoic acid--urea (1/1)
Description
Properties
CAS No. |
21835-57-4 |
|---|---|
Molecular Formula |
C8H10N2O3 |
Molecular Weight |
182.18 g/mol |
IUPAC Name |
benzoic acid;urea |
InChI |
InChI=1S/C7H6O2.CH4N2O/c8-7(9)6-4-2-1-3-5-6;2-1(3)4/h1-5H,(H,8,9);(H4,2,3,4) |
InChI Key |
NSGOVOMOUNRVAC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)O.C(=O)(N)N |
Origin of Product |
United States |
Rational Design and Prediction of Benzoic Acid Urea 1/1 Co Crystals
Supramolecular Synthon-Based Design Strategies
A cornerstone of co-crystal design is the supramolecular synthon approach, which identifies robust and predictable non-covalent interactions that can reliably guide the assembly of molecules into a crystalline lattice.
Analysis of Primary Intermolecular Interactions for Co-crystallization
The stability of the Benzoic Acid-Urea (1/1) co-crystal is primarily dictated by a network of hydrogen bonds. Urea (B33335), with its amine groups acting as hydrogen bond donors and the carbonyl group as an acceptor, is an excellent co-crystal former. nih.govnih.gov Benzoic acid provides a carboxylic acid group, which is a strong hydrogen bond donor, and a carbonyl oxygen that can act as an acceptor.
The critical intermolecular interaction in this system is the hydrogen bonding between the carboxylic acid group of benzoic acid and the amide group of urea. nih.gov This interaction is generally stronger than the self-association (dimerization) of benzoic acid molecules, providing the thermodynamic driving force for co-crystal formation. The interplay of these hydrogen bonds leads to a stable, extended crystalline network. rsc.org It has been noted that intermolecular interactions of urea with para-substituted benzoic acid analogues are generally stronger compared to those of benzamide (B126). nih.gov
Exploration of Supramolecular Synthons in Benzoic Acid-Urea (1/1) Systems
The predictable patterns of intermolecular interactions are known as supramolecular synthons. In the context of the Benzoic Acid-Urea system, the most prominent is the acid-amide heterosynthon. nih.govnih.gov This involves the formation of a cyclic R²₂(8) motif, where the carboxylic acid proton of benzoic acid hydrogen bonds to the carbonyl oxygen of urea, and one of the amide protons of urea hydrogen bonds to the carbonyl oxygen of the benzoic acid. nih.gov
Computational Approaches for Co-crystal Formation Prediction
Computational chemistry provides powerful tools to predict the likelihood of co-crystal formation and to understand the underlying energetic factors, complementing experimental screening methods.
Lattice Energy Calculations and Crystal Structure Prediction (CSP) Methodologies
Lattice energy calculations are a fundamental computational tool for assessing the stability of a potential co-crystal structure relative to the crystals of the individual components. researchgate.netresearchgate.net A negative enthalpy of co-crystal formation, calculated as the difference between the lattice energy of the co-crystal and the sum of the lattice energies of the individual components, indicates that co-crystallization is thermodynamically favorable. ul.ie
Crystal Structure Prediction (CSP) methods systematically explore the potential packing arrangements of molecules to identify the most stable, lowest-energy crystal structures. mdpi.com For the benzoic acid-urea system, CSP would involve generating a multitude of possible crystal structures and then ranking them based on their calculated lattice energies. This approach can predict whether a co-crystal is likely to form and what its structure will be. While computationally intensive, CSP has become an increasingly valuable tool in the rational design of crystalline materials.
Molecular Electrostatic Potential Surface (MEPS) Analysis for Molecular Complementarity
Molecular Electrostatic Potential Surface (MEPS) analysis is a valuable tool for visualizing and quantifying the electrostatic complementarity between molecules, which is a key driver of hydrogen bond formation. nih.gov The MEPS map displays regions of positive and negative electrostatic potential on the molecular surface.
For benzoic acid, the hydrogen of the carboxylic acid group shows a strong positive potential (electron-poor region), while the carbonyl oxygen has a negative potential (electron-rich region). For urea, the amide hydrogens are regions of positive potential, and the carbonyl oxygen is a site of strong negative potential. Successful co-crystal formation relies on the matching of these complementary regions. The strong positive potential on the benzoic acid's hydroxyl hydrogen and the strong negative potential on urea's carbonyl oxygen create a powerful electrostatic attraction, predisposing them to form the robust acid-amide heterosynthon. nih.gov
Quantum Mechanical (QM) and Density Functional Theory (DFT) Calculations for Interaction Energies
For the Benzoic Acid-Urea (1/1) system, DFT calculations can precisely compute the energy of the acid-amide hydrogen bonds. researchgate.net By comparing this interaction energy to the energy of the benzoic acid dimer and urea self-interactions, a quantitative assessment of the thermodynamic driving force for co-crystallization can be obtained. These calculations have confirmed that the intermolecular interaction between urea and benzoic acid analogues is strengthened when electron-withdrawing groups are present on the benzoic acid. nih.govnih.gov
Table of Interaction Energy Data
| Interacting Pair | Computational Method | Calculated Interaction Energy (kJ/mol) | Reference |
| Benzoic Acid - Urea | DFT | Data not available in searched sources | N/A |
| Benzamide - Salicylic Acid | DFT | -50 kJ/mol (Difference in lattice energy from hypothetical benzoic acid/benzamide) | researchgate.net |
| Substituted Benzoic Acid - Benzamide | Computational Studies | Strengthened by electron-withdrawing groups | acs.org |
Application of Machine Learning and Artificial Intelligence in Co-crystal Prediction
In recent years, the field of co-crystal prediction has seen a significant shift from purely knowledge-based or first-principle computational methods to data-driven approaches leveraging machine learning (ML) and artificial intelligence (AI). researchgate.netresearchgate.net These techniques automate the analysis of vast chemical data, identify complex patterns that govern molecular recognition, and provide probabilistic predictions of co-crystallization, thereby accelerating the discovery of new solid forms. nih.govresearchgate.net
The typical workflow for developing an ML-based co-crystal prediction model begins with the collection of a large dataset. mdpi.com This data is often sourced from comprehensive crystallographic databases like the Cambridge Structural Database (CSD), which contains extensive records of experimentally verified co-crystal structures (positive examples). researchgate.net Negative examples, or pairs of molecules known not to form co-crystals, are sourced from literature or constructed by randomly pairing molecules. researchgate.net
Once the dataset is established, molecular descriptors or fingerprints are calculated for each molecule in a pair. mdpi.com These features, which can range from simple constitutional descriptors (e.g., molecular weight, number of rotatable bonds) to complex 2D or 3D structural representations, serve as the input for the ML model. sid.ir Various algorithms are then trained on this data to learn the relationship between the molecular features and the likelihood of co-crystal formation. Commonly employed models include:
Artificial Neural Networks (ANN): These models are effective at learning complex, non-linear relationships within the data. mdpi.com
Random Forest (RF): An ensemble method that builds multiple decision trees and merges their outputs to improve predictive accuracy and control for overfitting. nih.gov
Support Vector Machines (SVM): A classification algorithm that finds an optimal hyperplane to separate positive and negative examples in a high-dimensional space. mdpi.com
Graph Neural Networks (GNNs): A more recent deep learning approach that operates directly on the graph structure of molecules, capturing intricate topological and chemical information. researchgate.netresearchgate.net
The performance of these models is often high, with many studies reporting accuracies exceeding 80-90% on independent test sets. researchgate.netsid.irnih.gov For the Benzoic acid--urea (1/1) pair, an ML model would take the 2D structures or SMILES strings of the two molecules as input, calculate their respective descriptors, and output a probability of co-crystal formation. researchgate.net Given the experimental evidence that this pair is immiscible, it would ideally serve as a "true negative" data point in the training or validation set of a robust model, helping to refine its predictive power. researchgate.net
The table below summarizes the performance of various machine learning models in co-crystal prediction as reported in recent studies.
| Model Type | Reported Accuracy | Key Features/Notes | Source |
|---|---|---|---|
| Artificial Neural Network (ANN) | Best recall of 0.800 and F1-score of 0.817 for the 'success' label. | Found to be the best performing model among several tested, implying it finds 80% of successful co-crystals. | mdpi.com |
| Random Forest (RF) | Accuracy of 0.839 on an experimental test set for Imatinib. | Seven reliable models were constructed with accuracy over 0.890 on the initial dataset. | nih.gov |
| XGBoost | Prediction success rate exceeds 90%. | A data-driven method using the scikit-learn package and RDKit molecular descriptors. | researchgate.net |
| Binary Logistic Regression | Can predict cocrystallization with a probability of about 90%. | Uses simple structural parameters like TPSA, number of rotatable bonds, and Abraham solvation parameters. | sid.ir |
Synthesis Methodologies for Benzoic Acid Urea 1/1 Co Crystals
Solution-Based Co-crystallization Techniques
Solution-based co-crystallization is a common approach where the co-formers are dissolved in a solvent system to achieve supersaturation, which drives the crystallization process. The choice of solvent and the method of inducing supersaturation are critical parameters that influence the outcome, including the yield, purity, and polymorphic form of the resulting co-crystals. Several methods exist for generating co-crystals from solution, including solvent evaporation, slurry conversion, cooling crystallization, and anti-solvent precipitation. nih.govacs.org
The solvent evaporation technique is a straightforward and widely used method for screening and producing co-crystals. sysrevpharm.org The process involves dissolving stoichiometric amounts of the active pharmaceutical ingredient (API) and a co-former, in this case, benzoic acid and urea (B33335), in a suitable common solvent. jmpas.com The subsequent slow evaporation of the solvent increases the concentration of the solutes, leading to supersaturation and the eventual formation of co-crystals. mdpi.com
Methanol (B129727) is frequently used as a solvent for preparing benzoic acid-urea co-crystals. nih.govresearchgate.net In a typical procedure, equimolar amounts of benzoic acid and urea are dissolved in methanol. nih.gov The resulting solution is then allowed to evaporate slowly under controlled temperature and atmospheric pressure. For instance, solutions can be placed on a glass slide and left to evaporate at 43°C. nih.gov The formation of a new crystalline phase, distinct from the individual starting materials, indicates successful co-crystallization. researchgate.net This method has been successfully applied to screen for co-crystals between urea and various aromatic carboxylic acids. researchgate.net
However, the success of this method is not guaranteed. Some studies have reported that a simple mixture of urea and benzoic acid may be immiscible in the solid state, even when using the solvent evaporation technique. researchgate.net The outcome can be highly dependent on the specific experimental conditions and the subtle molecular interactions at play.
Table 1: Example Parameters for Solvent Evaporation of Benzoic Acid-Urea Co-crystals
| Parameter | Value/Condition | Source |
| Co-formers | Benzoic Acid, Urea | researchgate.net |
| Stoichiometric Ratio | 1:1 | nih.gov |
| Solvent | Methanol | nih.govresearchgate.net |
| Evaporation Condition | Slow evaporation at controlled temperature (e.g., 43°C) | nih.gov |
| Outcome | Formation of new crystalline phase | researchgate.net |
Slurry conversion, also known as isothermal suspension conversion, is a thermodynamically controlled process for producing the most stable crystalline phase. acs.orgresearchgate.net This method involves creating a slurry by adding an excess of the solid co-formers to a solvent in which they have limited solubility. acs.org The suspension is then agitated, typically by stirring, for a prolonged period. During this time, the co-formers dissolve and equilibrate in the solution, and the most stable solid phase, ideally the co-crystal, precipitates out. nih.gov
This technique is effective for screening and can be scaled up for production. acs.org The choice of solvent is crucial; it must allow for the dissolution and transport of molecules between the solid and solution phases without fully dissolving the components. acs.org For the benzoic acid-urea system, a slurry would be prepared by mixing the two solid components in a 1:1 molar ratio in a selected solvent. acs.org The slurry is stirred, allowing for the solution-mediated transformation of the initial components into the co-crystal phase. acs.org The resulting solid can then be filtered and analyzed to confirm the formation of the co-crystal. nih.gov
Cooling crystallization is a widely utilized industrial technique that relies on the temperature-dependent solubility of the components. acs.org The process involves dissolving the co-formers in a solvent at an elevated temperature to create a clear, undersaturated or saturated solution. Subsequent controlled cooling of the solution reduces the solubility of the components, leading to supersaturation and crystallization.
For the benzoic acid-urea system, a suitable solvent would be one in which both compounds have significantly higher solubility at higher temperatures than at lower temperatures, such as water or ethanol. youtube.com The co-formers are dissolved in the heated solvent, and then the solution is cooled slowly. youtube.com Slow cooling is critical to allow for the formation of well-ordered crystals and to prevent the "crashing out" of the individual components, which can trap impurities. youtube.com As the solution cools, the solubility of the benzoic acid-urea supramolecular complex decreases, leading to the formation of co-crystals. youtube.com
Table 2: General Procedure for Cooling Crystallization
| Step | Description | Source |
| 1. Dissolution | Dissolve benzoic acid and urea in a minimal amount of a suitable hot solvent. | |
| 2. Cooling | Allow the solution to cool slowly and undisturbed to room temperature. | youtube.comyoutube.com |
| 3. Further Cooling | Place the flask in an ice bath to maximize crystal yield. | |
| 4. Isolation | Collect the crystals by vacuum filtration. | |
| 5. Drying | Wash the crystals with a small amount of ice-cold solvent and allow them to dry. |
Anti-solvent precipitation is a method that induces supersaturation by altering the solvent composition. nih.gov The process begins by dissolving the co-formers in a "good" solvent in which they are readily soluble. An "anti-solvent," in which the co-formers are poorly soluble but which is miscible with the good solvent, is then added to the solution. youtube.com This rapid change in solvent environment drastically reduces the solubility of the co-formers, causing a high degree of supersaturation and subsequent precipitation of the co-crystal. nih.gov
This technique can be applied to the benzoic acid-isonicotinamide system, which serves as a model for the benzoic acid-urea system. acs.org For instance, benzoic acid and urea could be dissolved in a solvent like ethanol. Water could then be added as an anti-solvent to induce co-crystallization. The rate of anti-solvent addition and the mixing efficiency are critical parameters that can influence the nucleation kinetics and final particle size. mdpi.com This method combines elements of both reactive and anti-solvent crystallization concepts. acs.org
Solid-State Mechanochemical Synthesis
Mechanochemistry involves the use of mechanical energy to induce chemical reactions and phase transformations in the solid state. rsc.org These solvent-free or low-solvent methods are considered green and efficient alternatives to solution-based techniques. researchgate.net
Neat grinding, or dry grinding, is a mechanochemical technique that involves the grinding of solid reactants together in the absence of any bulk solvent. researchgate.netnih.gov The mechanical force from grinding, typically using a mortar and pestle or a ball mill, provides the energy needed to break down the crystal lattices of the starting materials and facilitate the formation of new co-crystal phases. nih.govnih.gov
To synthesize the benzoic acid-urea (1/1) co-crystal, stoichiometric amounts of solid benzoic acid and solid urea are mixed and ground together. researchgate.net The intense mixing and physical stress promote intimate contact between the particles of the co-formers, allowing for the necessary intermolecular interactions, primarily hydrogen bonding, to form the co-crystal structure. rsc.org The progress of the reaction can be monitored by techniques such as Powder X-ray Diffraction (PXRD) to observe the appearance of new diffraction peaks corresponding to the co-crystal and the disappearance of peaks from the starting materials. researchgate.net While simple, neat grinding can sometimes result in incomplete reactions or the formation of amorphous phases. nih.gov
Liquid-Assisted Grinding Protocols
Liquid-assisted grinding (LAG), also known as solvent-drop grinding, is a highly effective mechanochemical technique for the synthesis of co-crystals. nih.govresearchgate.net This method involves grinding the solid starting materials together with a small, catalytic amount of a liquid phase. nih.gov The addition of the liquid is known to significantly accelerate the rate of co-crystal formation compared to neat grinding (grinding without any solvent). nih.gov The process enhances molecular mobility and facilitates the diffusion of reactants, promoting the necessary intermolecular interactions for co-crystal nucleation and growth. researchgate.net
While specific protocols for every co-crystal system vary, a general procedure involves milling or grinding a stoichiometric mixture of the active pharmaceutical ingredient (API) and the coformer with a few drops of a selected solvent. For instance, the synthesis of urea co-crystals with various partners has been successfully achieved using LAG. In one study, urea and ellagic acid were ground in a 2:1 molar ratio with a small amount of water or isopropanol (B130326) to form the desired co-crystal. nih.gov In another example, co-crystals of urea with substituted hydroxybenzoic acids were prepared by grinding the components with acetonitrile (B52724) for 30 minutes. rsc.org
The choice of solvent is a critical parameter in LAG protocols. Solvents are often selected based on their ability to partially dissolve the starting components, which is thought to facilitate the reaction kinetics. rsc.org Common solvents used in the synthesis of related urea or benzoic acid co-crystals include acetonitrile, ethanol, methanol, and water. nih.govrsc.org The amount of liquid added is typically defined by the parameter η (eta), which is the ratio of the liquid volume to the total weight of the solids.
The following table summarizes representative parameters for LAG synthesis based on protocols for urea-based co-crystals.
| Co-crystal System | Molar Ratio (Urea:Coformer) | Grinding Liquid | Reported Grinding Time | Reference |
|---|---|---|---|---|
| Urea:Ellagic Acid | 2:1 | Water or Isopropanol | Not specified | nih.gov |
| Urea:3-Hydroxy-2-Naphthoic Acid | 1:1 | None (Dry Grinding) | Not specified | nih.gov |
| Urea:Hydroxybenzoic Acids | Varies (e.g., 1:1) | Acetonitrile | 30 min | rsc.org |
| Acyclovir:Urea | Not specified | Various solvents tested | Not specified | nih.gov |
Role of Mechanochemical Activation in Co-crystal Formation Kinetics
Mechanochemical activation is the fundamental driving force behind co-crystal formation in the solid state. The input of mechanical energy through grinding or milling overcomes the kinetic barriers that prevent spontaneous reactions between solid reactants. This energy creates new, reactive surfaces, reduces particle size, and can induce the formation of amorphous or metastable intermediate phases that facilitate the reaction. rsc.orgresearchgate.net
The kinetics of mechanochemical co-crystallization are dramatically enhanced by the presence of a liquid in LAG. rsc.org The liquid phase acts as a catalyst, accelerating the reaction rate by creating a fluidic or eutectic intermediate that enhances the transport of molecules between the surfaces of the reacting particles. rsc.org This acceleration means that reactions which might take hours or fail to complete under neat grinding conditions can be completed in minutes with LAG. nih.gov For example, the formation of a co-crystal between cyclohexane-1,3-cis-5-cis-tricarboxylic acid and 4,4'-bipyridine (B149096) was incomplete after an hour of neat grinding, but the addition of a small amount of methanol led to complete conversion in just 20 minutes. nih.gov
The kinetics of these solid-state reactions can be monitored in real-time using in situ techniques such as Powder X-ray Diffraction (PXRD) and Raman spectroscopy. researchgate.net These methods allow for the quantitative assessment of the reaction, tracking the disappearance of reactant phases and the appearance of the co-crystal product over time. researchgate.net Such studies have revealed that mechanochemical co-crystallization can be a complex process. For instance, investigations into the nicotinamide-benzoic acid system showed that the choice of liquid additive could lead to different reaction mechanisms and the formation of four different crystalline phases, including metastable intermediates. rsc.orgresearchgate.net
Several factors influence the kinetics of mechanochemical co-crystal formation:
Grinding Liquid: The chemical nature and amount of the solvent can drastically alter reaction rates. The formation of a eutectic liquid or partial dissolution of the reactants in the grinding liquid is often key to rapid conversion. rsc.org
Mechanical Parameters: The frequency and energy of grinding (e.g., mill speed, size and number of grinding balls) directly impact the rate of activation and product formation. researchgate.net
Reactant Properties: The particle size, crystallinity, and presence of any initial amorphous content in the starting materials can affect the onset and speed of the reaction. rsc.org Reducing the initial particle size has been shown to promote spontaneous co-crystal formation. rsc.org
The following table illustrates the typical kinetic enhancement observed when comparing neat grinding with liquid-assisted grinding for a model co-crystal system.
| Co-crystal System | Method | Reaction Time for Completion | Kinetic Outcome | Reference |
|---|---|---|---|---|
| Phenazine:Mesaconic Acid | Neat Grinding (30 min) | > 30 min | Partial conversion | units.it |
| Phenazine:Mesaconic Acid | Polymer-Assisted Grinding (similar to LAG) | < 30 min | Complete conversion | units.it |
| Cyclohexane-1,3-cis-5-cis-tricarboxylic acid:4,4'-Bipyridine | Neat Grinding (1 hr) | > 1 hr | Partial formation | nih.gov |
| Cyclohexane-1,3-cis-5-cis-tricarboxylic acid:4,4'-Bipyridine | LAG (with Methanol) | 20 min | Complete formation | nih.gov |
Advanced Structural and Spectroscopic Characterization of Benzoic Acid Urea 1/1 Co Crystals
X-ray Diffraction Analysis
X-ray diffraction (XRD) is a cornerstone technique for the elucidation of crystalline structures. It provides fundamental information about the arrangement of atoms and molecules within a crystal, including bond lengths, bond angles, and unit cell dimensions.
Single-Crystal X-ray Diffraction for Absolute Structure Determination
Single-crystal X-ray diffraction (SCXRD) stands as the definitive method for determining the absolute three-dimensional structure of a crystalline compound. For the Benzoic Acid-Urea (1/1) co-crystal, SCXRD analysis reveals the precise arrangement of benzoic acid and urea (B33335) molecules within the crystal lattice.
The structure consists of centrosymmetric dimers where two benzoic acid molecules are linked by a pair of hydrogen bonds between their carboxyl groups. iaea.org This hydrogen bonding is a key feature of the co-crystal's structure. The analysis provides highly precise measurements of bond lengths and angles, confirming the 1:1 stoichiometry of the co-crystal.
| Parameter | Value |
| Crystal System | Monoclinic |
| Space Group | P2/n or P21/c in related structures |
| Stoichiometry | 1:1 (Benzoic Acid:Urea) |
Note: Specific crystallographic data can vary slightly between different studies and experimental conditions.
Powder X-ray Diffraction (PXRD) for Phase Purity and Polymorphism Detection
Powder X-ray diffraction (PXRD) is an essential tool for confirming the phase purity of a synthesized co-crystal and for detecting the presence of any polymorphic forms. The PXRD pattern of the Benzoic Acid-Urea (1/1) co-crystal exhibits a unique set of diffraction peaks that are distinct from the patterns of the individual starting materials, benzoic acid and urea. sci-hub.seresearchgate.netjmpas.com This confirms the formation of a new crystalline phase. sci-hub.seresearchgate.netjmpas.com
The stability of the co-crystal can also be assessed using PXRD. Studies have shown that the PXRD pattern of the Benzoic Acid-Urea (1/1) co-crystal remains unchanged under certain conditions, indicating good phase stability. rsc.org The technique is also crucial in screening for different crystalline forms, as polymorphism can significantly impact the properties of a material. To date, no definitive polymorphs of the 1:1 co-crystal have been widely reported, suggesting that this form is the most stable under typical crystallization conditions.
Rietveld Refinement for Structural Parameter Validation
Rietveld refinement is a powerful analytical method used to refine the crystal structure model obtained from SCXRD against a powder diffraction pattern. This process allows for the validation and adjustment of structural parameters such as lattice parameters, atomic positions, and site occupancies, ensuring the structural model accurately represents the bulk material. For the Benzoic Acid-Urea (1/1) co-crystal, Rietveld refinement of the PXRD data confirms the structural model derived from single-crystal analysis and provides a high degree of confidence in the determined crystal structure. sci-hub.segla.ac.ukresearchgate.net
Vibrational Spectroscopy
Vibrational spectroscopy, including Fourier Transform Infrared (FTIR) and Raman spectroscopy, provides valuable information about the molecular vibrations and intermolecular interactions within the co-crystal.
Fourier Transform Infrared (FTIR) Spectroscopy for Hydrogen Bonding Signatures
FTIR spectroscopy is particularly sensitive to changes in the vibrational modes of functional groups involved in hydrogen bonding. In the Benzoic Acid-Urea (1/1) co-crystal, the formation of hydrogen bonds between the carboxylic acid group of benzoic acid and the amide group of urea leads to characteristic shifts in the infrared absorption bands. sci-hub.senih.gov
The broad O-H stretching band of the carboxylic acid dimer in pure benzoic acid is significantly altered upon co-crystal formation. nih.gov Similarly, the N-H stretching and C=O stretching vibrations of urea are shifted, providing clear spectroscopic evidence of the hydrogen bonding interactions between the two components. nih.govresearchgate.net These shifts are a hallmark of co-crystal formation and can be used to monitor the process.
| Vibrational Mode | Pure Benzoic Acid (cm⁻¹) | Pure Urea (cm⁻¹) | Benzoic Acid-Urea (1/1) Co-crystal (cm⁻¹) |
| O-H stretch (Carboxylic Acid) | ~2500-3300 (broad) | - | Shifted and altered |
| N-H stretch (Amide) | - | ~3438, ~3340 | Shifted |
| C=O stretch (Carboxylic Acid) | ~1680-1700 | - | Shifted |
| C=O stretch (Amide) | - | ~1683 | Shifted |
Note: The exact positions of the peaks can vary depending on the specific experimental setup.
Raman Spectroscopy for Molecular Vibrations and Lattice Modes
Raman spectroscopy complements FTIR by providing information about non-polar molecular vibrations and low-frequency lattice modes. In the context of the Benzoic Acid-Urea (1/1) co-crystal, Raman spectra reveal distinct changes in the vibrational modes of both benzoic acid and urea upon co-crystallization. The technique is particularly useful for observing changes in the skeletal vibrations of the aromatic ring of benzoic acid and the C-N vibrations of urea.
Furthermore, the low-frequency region of the Raman spectrum provides insight into the lattice phonons, which are collective vibrations of the molecules in the crystal lattice. The appearance of new lattice modes in the co-crystal spectrum compared to the individual components is a direct consequence of the new, ordered arrangement of the molecules in the co-crystal structure. nih.gov
| Spectral Region | Observed Changes in Benzoic Acid-Urea (1/1) Co-crystal |
| High-Frequency (O-H, N-H, C-H stretching) | Shifts in stretching frequencies indicating hydrogen bond formation. |
| Mid-Frequency (C=O, C=C, C-N stretching) | Alterations in the vibrational frequencies of functional groups. |
| Low-Frequency (Lattice Modes) | Appearance of new peaks corresponding to the unique crystal lattice of the co-crystal. |
Thermal Analysis Techniques
Thermal analysis is crucial for determining the stability and phase behavior of co-crystals. Techniques such as Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) provide essential information on melting points, phase transitions, and decomposition profiles.
Differential Scanning Calorimetry (DSC) is a fundamental technique for investigating the phase transitions of co-crystals. By measuring the difference in heat flow between a sample and a reference as a function of temperature, DSC can identify the melting point of a co-crystal, which is typically a unique value different from its individual components. The formation of a co-crystal is often indicated by the appearance of a single endothermic peak corresponding to the melting of the new crystalline phase. d-nb.info
In the study of co-crystal systems, DSC is a primary screening tool. d-nb.info When a physical mixture of two components capable of forming a co-crystal is heated, the DSC scan may show an exothermic peak, indicating the formation of the co-crystal, followed by an endothermic peak at a higher temperature corresponding to the co-crystal's melting point. d-nb.info
While specific DSC data for the 1:1 benzoic acid-urea co-crystal is not extensively detailed in the available literature, analysis of analogous systems provides insight. For instance, in the 1:1 co-crystal of benzoic acid and isonicotinamide (B137802), a single endotherm corresponding to melting is observed at 162.6 ± 0.17 °C. ucl.ac.uk This distinct melting point, different from that of pure benzoic acid (122.4 °C) and isonicotinamide (156 °C), confirms the formation of a new, single crystalline phase. ucl.ac.uk Similarly, for a 1:1 co-crystal of atorvastatin (B1662188) with cinnamic acid, the DSC thermogram showed a sharp endothermic peak at a temperature distinct from the parent compounds, indicating co-crystal formation.
The following table summarizes typical experimental parameters for DSC analysis of co-crystals:
| Parameter | Value/Description | Source |
| Instrument | Shimadzu DSC 60 or similar | jmpas.com |
| Sample Pans | Aluminum pans | ucl.ac.uk |
| Sample Size | 3-5 mg | jmpas.com |
| Heating Rate | 10 °C/min | jmpas.comrsc.org |
| Purge Gas | Nitrogen | ucl.ac.ukjmpas.com |
| Temperature Range | 50 to 300 °C | jmpas.com |
Thermogravimetric Analysis (TGA) provides information on the thermal stability and decomposition of co-crystals by measuring the change in mass of a sample as a function of temperature. For a co-crystal, the TGA curve can reveal if the components decompose together or in separate steps.
In studies of urea co-crystals with hydroxybenzoic acids, TGA measurements showed that the materials were stable up to approximately 180 °C and then decomposed immediately after melting. rsc.org The absence of weight loss before decomposition confirmed that the co-crystals were anhydrous. rsc.org In the case of the benzoic acid-isonicotinamide system, TGA coupled with mass spectrometry (TGA-MS) was used to confirm the loss of benzoic acid during the conversion of a 2:1 co-crystal to a 1:1 form, with mass loss commencing at 80 °C. ucl.ac.uk
For the benzoic acid-urea (1/1) co-crystal, the TGA profile would be expected to show a single-step or two-step decomposition process, depending on the relative volatility and decomposition temperatures of benzoic acid and urea. The melting of urea is typically followed by decomposition above 210 °C. d-nb.info
The table below outlines typical TGA experimental conditions:
| Parameter | Value/Description | Source |
| Heating Rate | 10 °C/min | rsc.org |
| Temperature Range | 30 to 450 °C | rsc.org |
| Atmosphere | Nitrogen | |
| Sample Pan | Open platinum or aluminum pan |
Advanced Spectroscopic and Microscopic Techniques
Beyond thermal analysis, a deeper understanding of the co-crystal's structure at the molecular and morphological level is achieved through advanced spectroscopic and microscopic methods.
Solid-State Nuclear Magnetic Resonance (ssNMR) spectroscopy is a powerful, non-destructive technique for probing the local molecular environment in crystalline solids. It is particularly useful for characterizing co-crystals by identifying the number of crystallographically independent molecules in the asymmetric unit and providing details about intermolecular interactions, such as hydrogen bonding. researchgate.netbohrium.com
The chemical shifts of nuclei like ¹³C and ¹⁵N are highly sensitive to their electronic environment. whiterose.ac.uk The formation of hydrogen bonds in a co-crystal leads to changes in these chemical shifts compared to the pure components. whiterose.ac.uk For example, in a study of a 1:1 co-crystal of benzoic acid and pentafluorobenzoic acid, the ¹³C ssNMR spectrum showed two distinct resonances for the carboxylic acid group of each component, indicating that the asymmetric unit contains two molecules of each. researchgate.net This information is complementary to that obtained from X-ray diffraction. researchgate.net
For the benzoic acid-urea (1/1) co-crystal, ¹³C ssNMR would be expected to show shifts in the carbonyl and aromatic carbon resonances of benzoic acid and the carbonyl carbon of urea upon co-crystal formation. Similarly, ¹⁵N ssNMR would be sensitive to the involvement of urea's nitrogen atoms in hydrogen bonding. whiterose.ac.uk The technique can also help differentiate between a true co-crystal and a salt, as proton transfer from the acid to the base results in significant changes in the nitrogen chemical shift. whiterose.ac.uk
Scanning Electron Microscopy (SEM) is used to visualize the surface topography and morphology of crystalline particles. The crystal habit (i.e., the external shape) of a co-crystal is often different from that of the starting materials, and SEM provides direct evidence of this change.
Terahertz (THz) spectroscopy, which probes low-frequency vibrational modes in the range of approximately 0.1 to 10 THz, is a valuable tool for characterizing the solid-state forms of pharmaceutical materials, including co-crystals. semanticscholar.orgacs.org These low-frequency modes are associated with collective motions of the crystal lattice, such as intermolecular vibrations and phonons, which are highly sensitive to the crystal structure and intermolecular interactions like hydrogen bonding. semanticscholar.orgmdpi.com
The THz spectrum of a co-crystal is typically unique and contains distinct absorption peaks that are not present in the spectra of the individual components or their simple physical mixture. mdpi.com This makes THz spectroscopy a powerful method for identifying and confirming co-crystal formation. semanticscholar.org For example, the formation of co-crystals between the antibiotic nitrofurantoin (B1679001) and co-formers like 4-aminobenzoic acid or melamine (B1676169) resulted in new, characteristic absorption peaks in the THz region. semanticscholar.orgmdpi.com Studies have also demonstrated the use of THz spectroscopy to monitor the dynamic process of co-crystal formation during grinding. mdpi.com
For the benzoic acid-urea (1/1) co-crystal, THz spectroscopy would be expected to reveal a unique spectral fingerprint, with absorption peaks corresponding to the specific hydrogen-bonding network and crystal packing of this particular co-crystal.
Polymorphism and Phase Relationships in Benzoic Acid Urea Co Crystal Systems
Thermodynamic and Kinetic Aspects of Polymorphic Transformations
Polymorphs are different crystalline forms of the same compound that possess different crystal structures and, consequently, different physical properties. The thermodynamic relationship between polymorphs can be either enantiotropic or monotropic. In an enantiotropic system, one polymorph is stable below a certain transition temperature, while the other is stable above it. researchgate.net In a monotropic system, one polymorph is always more stable than the other under all conditions.
The relative stability of polymorphs can be evaluated by measuring their thermodynamic properties, such as enthalpy of formation and solubility. researchgate.netnih.gov For instance, in the well-studied urea-barbituric acid (UBA) polymorphic system, solubility measurements in different solvents were used to determine the transition temperature between its polymorphs, confirming an enantiotropic relationship. researchgate.net
The transformation from a metastable polymorph to a more stable form is governed by kinetics. This process can be slow or rapid, depending on factors like temperature, solvent, and the energy barrier for nucleation of the stable form. nih.gov Key thermodynamic and kinetic parameters include:
Gibbs Free Energy (ΔG): The polymorph with the lowest Gibbs free energy is the most stable under a given set of conditions.
Enthalpy of Fusion (ΔHfus): Differences in the enthalpy of fusion and melting points can be used to rank the stability of polymorphs at the melting point.
Transition Temperature (Tt): The temperature at which two polymorphs have the same Gibbs free energy and are in equilibrium. researchgate.net
Nucleation and Growth Rates: The kinetics of transformation depend on the rate at which nuclei of the new phase form and grow. nih.gov
The following table presents thermodynamic data for a model polymorphic co-crystal system, illustrating the principles used to assess stability.
| Parameter | Polymorph I (Urea-Barbituric Acid) | Polymorph II (Urea-Barbituric Acid) |
| Relationship | Enantiotropic System researchgate.net | Enantiotropic System researchgate.net |
| Transition Temperature (in Water) | 35 °C researchgate.net | 35 °C researchgate.net |
| Transition Temperature (in Methanol) | 33 °C researchgate.net | 33 °C researchgate.net |
| Dissolution Enthalpy (in Water) | Data specific to polymorphs required | Data specific to polymorphs required |
| Dissolution Entropy (in Water) | Data specific to polymorphs required | Data specific to polymorphs required |
Influence of Crystallization Conditions on Polymorph Selection
The specific polymorph obtained from a crystallization process is often under kinetic, rather than thermodynamic, control. Ostwald's Rule of Stages suggests that the least stable (metastable) form often crystallizes first due to a lower kinetic barrier to nucleation. nih.gov Several experimental variables can be manipulated to selectively crystallize a desired polymorph.
Solvent: The choice of solvent is crucial. Solute-solvent interactions can stabilize or destabilize the molecular clusters that are precursors to nucleation. nih.govul.ie For p-aminobenzoic acid, for example, crystallization from water or ethyl acetate (B1210297) under slow cooling yields the stable β-form, whereas other solvents tend to produce the metastable α-form. ul.ie The α-form is kinetically favored in less polar solvents where carboxylic acid dimers, the building blocks for this polymorph, are believed to form readily in solution. ul.ie
Supersaturation: The level of supersaturation significantly impacts nucleation kinetics. High supersaturation, often achieved by rapid cooling, typically favors the nucleation of metastable polymorphs. nih.gov In contrast, lower supersaturation favors the formation of the thermodynamically stable form.
Temperature: Temperature affects both solubility and the kinetics of nucleation and growth. For enantiotropic systems, crystallization above or below the transition temperature can be used to target a specific polymorph. mdpi.com
Additives and Impurities: Structurally related molecules or polymers can act as templates or inhibitors, promoting the nucleation of one polymorph while hindering another. mdpi.comresearchgate.net For example, additives like polyethylene (B3416737) glycol (PEG) and hydroxypropyl cellulose (B213188) (HPC) have been shown to favor the formation of a metastable form of 2,6-dimethoxybenzoic acid. mdpi.com
The following table demonstrates the effect of crystallization conditions on the polymorphic outcome for a model compound.
| Compound | Solvent | Cooling Rate/Conditions | Polymorphic Outcome |
| p-Aminobenzoic Acid | Water | Slow cooling below 20°C | β-form (stable) ul.ie |
| p-Aminobenzoic Acid | Ethanol | Rapid or Slow Cooling | α-form (metastable) ul.ie |
| Ritonavir | Acetone | Rapid Cooling | Form I (metastable) nih.gov |
| Ritonavir | Ethanol | Rapid Cooling | Form II (stable) nih.gov |
| 2,6-Dimethoxybenzoic Acid | Water | High Cooling Rate | Form I (stable at room temp) mdpi.com |
| 2,6-Dimethoxybenzoic Acid | Water with PEG additive | High Cooling Rate | Form III (metastable at room temp) mdpi.com |
Solid-State Phase Transitions in Benzoic Acid-Urea Co-crystals
Even after a crystalline solid has formed, it can undergo phase transitions to other polymorphic forms in the solid state. These transformations can be induced by various external stimuli, most commonly temperature, but also pressure or mechanical stress.
A comprehensive study of the thermal behavior of 1:1 and 2:1 benzoic acid-isonicotinamide co-crystals provides an excellent model for such transitions. researchgate.net While the 1:1 co-crystal simply melts upon heating, the 2:1 crystal exhibits a more complex solid-state transformation. Upon heating, the 2:1 co-crystal first undergoes thermal expansion. Then, at a specific temperature, it converts into the 1:1 co-crystal by losing one equivalent of benzoic acid. researchgate.net
The techniques used to study these solid-state transitions include:
Hot-Stage Microscopy (HSM): Allows for direct visual observation of physical changes, such as melting, recrystallization, or loss of solvent, as a crystal is heated. In the benzoic acid-isonicotinamide system, HSM confirmed that the transformation from the 2:1 to the 1:1 form begins at the crystal surface. researchgate.net
Variable-Temperature PXRD (VT-PXRD): This technique monitors changes in the crystal structure as a function of temperature, allowing for the precise identification of the temperatures at which phase transitions occur.
DSC and TGA: As mentioned previously, these thermal analysis methods are essential for detecting the endothermic or exothermic events associated with phase transitions and any accompanying mass loss. researchgate.net
The temperature at which a solid-state transformation occurs can be influenced by factors such as heating rate and sample geometry. For instance, the conversion of the 2:1 to 1:1 benzoic acid-isonicotinamide co-crystal occurs at a lower temperature when the sample has a greater exposed surface area or is under a flow of gas, facilitating the removal of the dissociated benzoic acid. researchgate.net
Intermolecular Interactions and Crystal Packing Architectures of Benzoic Acid Urea 1/1
Hydrogen Bonding Networks: Carboxylic Acid-Amide Heterosynthons and Other Key Interactions
Hydrogen bonds are the primary directional forces responsible for the assembly of the benzoic acid-urea cocrystal. The most significant and predictable of these is the carboxylic acid-amide heterosynthon. nih.gov Urea (B33335), with its two amine groups (hydrogen bond donors) and one carbonyl group (hydrogen bond acceptor), and benzoic acid, with its carboxylic acid group (both donor and acceptor), are highly complementary molecules for forming robust hydrogen-bonded structures. nih.govrsc.org
The interaction between the carboxylic acid of benzoic acid and the amide group of urea predominantly forms a cyclic R²₂(8) heterosynthon. nih.gov This motif is a highly stable and frequently occurring pattern in cocrystals of carboxylic acids and amides. nih.gov It involves two-point hydrogen bond recognition: the carboxylic hydroxyl group donates a proton to the urea carbonyl oxygen, and one of urea's N-H groups donates a proton to the carbonyl oxygen of the benzoic acid. nih.gov This interaction is significantly stronger than the carboxylic acid homodimer that is characteristic of the crystal structure of pure benzoic acid.
In addition to the primary heterosynthon, other hydrogen bonds contribute to the stability of the crystal lattice. The second N-H group of the urea molecule can form hydrogen bonds with the carbonyl oxygen of an adjacent benzoic acid or the oxygen of another urea molecule, leading to the formation of extended one-dimensional chains or two-dimensional sheets. rsc.orgmdpi.com Computational studies on related systems indicate that the intermolecular interactions involving urea are generally stronger compared to other amides like benzamide (B126), which is attributed to urea's greater number of hydrogen bond donors and its electronic properties. nih.govnih.gov
The strength and geometry of these hydrogen bonds are critical determinants of the cocrystal's physical properties. The table below, based on data from analogous urea-hydroxybenzoic acid cocrystals, illustrates typical hydrogen bond parameters.
| Donor-H···Acceptor | D-H (Å) | H···A (Å) | D···A (Å) | ∠DHA (°) | Synthon Type |
| O-H···O=C (urea) | ~0.84 | ~1.80 | ~2.64 | ~170 | Carboxylic Acid-Amide |
| N-H···O=C (acid) | ~0.86 | ~2.05 | ~2.90 | ~165 | Carboxylic Acid-Amide |
| N-H···O=C (urea) | ~0.86 | ~2.10 | ~2.95 | ~168 | Urea-Urea Chain |
| (Note: Data are representative values from closely related structures like urea-hydroxybenzoic acid cocrystals and are intended for illustrative purposes.) |
Non-covalent Interactions: π-π Stacking and Van der Waals Forces
Van der Waals Forces: These are ubiquitous, non-directional attractive forces that occur between all atoms. In the benzoic acid-urea cocrystal, the sum of these interactions over the entire crystal lattice contributes significantly to the cohesive energy. mdpi.com The hydrophobic benzene (B151609) rings of benzoic acid and the aliphatic parts of the urea molecules are packed efficiently to maximize these stabilizing contacts, filling the space not occupied by the stronger, more directional hydrogen bonds. rsc.org
Analysis of Crystal Packing Motifs and Supramolecular Architectures
The interplay of the interactions described above leads to specific, repeating three-dimensional arrangements known as supramolecular architectures. rsc.orgresearchgate.net In urea-based cocrystals, the formation of one-dimensional tapes or two-dimensional sheets is a common packing motif. mdpi.com
Hirshfeld Surface Analysis for Quantitative Interaction Assessment
Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions within a crystal lattice. mdpi.comnih.gov The Hirshfeld surface is mapped with properties like dnorm, which simultaneously shows contacts shorter (red), equal to (white), and longer (blue) than the van der Waals radii, highlighting the most significant interactions. mdpi.com
For the benzoic acid-urea cocrystal, this analysis would reveal distinct features:
Bright red spots on the dnorm surface corresponding to the strong O-H···O and N-H···O hydrogen bonds of the carboxylic acid-amide heterosynthon. nih.gov
Weaker C-H···O interactions would appear as lighter red or orange areas.
The 2D fingerprint plot, a histogram of intermolecular contact distances, allows for the deconstruction of the surface into contributions from different atom pairs.
Based on analyses of similar cocrystals, the percentage contribution of major contacts can be estimated. iucr.orgnih.gov
| Contact Type | Typical Percentage Contribution | Description |
| H···H | 40-50% | Represents the largest portion of the surface, corresponding to van der Waals contacts. |
| O···H / H···O | 20-30% | Quantifies the crucial hydrogen bonding interactions (O-H···O, N-H···O, C-H···O). |
| C···H / H···C | 20-25% | Relates to contacts between the phenyl ring and other hydrogen atoms. |
| C···C | < 5% | Can indicate the presence of π-π stacking interactions between benzoic acid rings. |
| (Note: Percentages are illustrative, based on published data for other carboxylic acid and amide-containing cocrystals.) iucr.orgnih.gov |
This quantitative breakdown confirms the dominance of hydrogen bonding in directing the crystal assembly while also underscoring the significant cumulative role of weaker H···H and C···H contacts in achieving packing efficiency. mdpi.com
Charge Density Analysis for Intermolecular Bonding Nature
Experimental and theoretical charge density analysis provides the most profound insight into the nature of chemical bonds, including the subtle intermolecular interactions in a cocrystal. nih.govcolab.ws By applying the Quantum Theory of Atoms in Molecules (QTAIM), the electron density distribution (ρ(r)) can be analyzed to characterize bonding. figshare.com
In a high-resolution diffraction study of a cocrystal like benzoic acid-urea, one would analyze the bond critical points (BCPs) between the interacting atoms. For the key hydrogen bonds (O-H···O, N-H···O), the existence of a BCP is a definitive criterion for the interaction. tib.eu The properties at this point, such as the electron density (ρ) and its Laplacian (∇²ρ), reveal the nature of the bond.
Hydrogen Bonds: For the strong O-H···O and N-H···O interactions, one would expect to find a relatively high electron density at the BCP and a positive Laplacian (∇²ρ > 0). This signature is characteristic of closed-shell interactions, typical of strong hydrogen bonds with a degree of covalent character. nih.govfigshare.com
Weaker Interactions: For weaker C-H···O or π-π stacking interactions, the electron density at the BCP would be significantly lower, confirming their non-covalent, electrostatic nature.
Charge Transfer: Analysis of atomic charges can quantify the charge transfer that occurs upon the formation of the strong heterosynthon, showing polarization of the molecules within the crystal. nih.gov Studies on related systems show a more pronounced charge transfer for urea compared to other amides, contributing to the strength of the intermolecular interactions. nih.gov
This level of analysis allows for a clear distinction between strong hydrogen bonds, weaker hydrogen bonds, and van der Waals contacts, providing a complete and quantitative picture of the forces holding the benzoic acid-urea cocrystal together. colab.wstib.eu
Theoretical and Computational Investigations of Benzoic Acid Urea 1/1 Co Crystals
Molecular Dynamics Simulations for Co-crystal Nucleation and Growth Mechanisms
Molecular dynamics (MD) simulations serve as a powerful tool to investigate the intricate processes of co-crystal nucleation and growth at an atomic level. These simulations provide insights into the dynamic interactions between benzoic acid and urea (B33335) molecules, elucidating the pathways to co-crystal formation.
The initial stages of nucleation are often explored through advanced simulation techniques like well-tempered metadynamics. nih.gov These methods help to overcome the high energy barriers associated with nucleation, allowing for the calculation of the free-energy profile of the process. nih.gov Such simulations have revealed that the nucleation of urea from an aqueous solution can proceed via a two-step mechanism. nih.gov This process involves the formation of dense, disordered clusters of urea molecules, from which ordered crystal nuclei subsequently emerge. nih.gov While these studies focus on pure urea, the principles can be extended to understand the more complex co-nucleation process with benzoic acid.
The choice of force field, which dictates the interatomic potentials, is crucial for the accuracy of MD simulations. researchgate.net Different force fields can yield varying results for properties like dissolution rates, although the fundamental mechanisms often remain consistent. researchgate.net For urea, force fields such as the General AMBER Force Field (GAFF) and Optimized Potential for Liquid Simulations (OPLS) have been utilized to study its crystallization phenomena. researchgate.net
Quantum Chemical Calculations of Interaction Energies and Electronic Structure
Quantum chemical calculations provide a detailed understanding of the forces driving the formation and stability of benzoic acid-urea co-crystals. These methods allow for the precise calculation of interaction energies and the analysis of the electronic structure of the co-crystal.
Different computational approaches are used to determine the intermolecular interaction energies. A comparative analysis of methods such as a partitioned, empirical approach (PIXEL), density functional theory with dispersion corrections (DFT-D), and periodic ab initio quantum mechanical methods like Møller–Plesset perturbation theory (LMP2) has been performed on a range of molecular crystals, including urea. acs.org These studies show a good agreement between the different methods and with experimental data, validating their use as predictive tools for molecular crystal properties. acs.org For a subset of molecular crystals including urea, LMP2 calculations have provided reliable lattice energies that align well with results from DFT-D methods. acs.org
The electronic properties, such as the molecular dipole moment, polarizability, and hyperpolarizability, can be calculated using methods like the B3LYP functional with a 6-311++G(d,p) basis set. mdpi.com For instance, the total molecular dipole moment of a derivative of benzoic acid has been calculated to be significantly higher than that of urea, indicating a difference in polarity that can influence their interaction. mdpi.com
Furthermore, quantum chemical methods are instrumental in studying the effects of solvation on individual molecules. nih.govresearchgate.net By automatically placing solvent molecules around a solute, such as urea or benzoic acid, and performing quantum chemical optimizations, researchers can gain insights into the solute-solvent interactions that are crucial in solution-based co-crystallization processes. nih.govresearchgate.net
Computational Studies of Crystal Growth Mechanisms
Computational studies are pivotal in elucidating the mechanisms of crystal growth, providing a molecular-level view of how benzoic acid and urea molecules incorporate into the growing co-crystal lattice. These studies often combine different computational techniques to model the complex processes occurring at the crystal-solution interface.
The growth of molecular crystals can be highly anisotropic, leading to needle-like or other non-equant morphologies. Computational methods are employed to understand and predict these growth habits. For example, the morphology of urea crystals grown from different solvents has been predicted by calculating the binding energies of various crystal facets. These predictions often correlate well with experimentally observed crystal shapes.
The influence of supersaturation and additives on crystal morphology is another area where computational studies provide valuable insights. For instance, it has been shown that temperature cycling can modify supersaturation levels and reduce the aspect ratio of needle-shaped co-crystals. The interaction of additives with specific crystal faces can "poison" or inhibit growth along certain directions, thereby altering the final crystal shape.
Ab Initio and Density Functional Theory (DFT) Studies of Lattice Properties
Ab initio and Density Functional Theory (DFT) calculations are fundamental for determining the structural and energetic properties of the benzoic acid-urea (1/1) co-crystal lattice. These first-principles methods allow for the prediction of crystal structures and the analysis of the interactions that hold the co-crystal together.
DFT methods, with various functionals such as B3LYP and PBE1PBE, have been used to investigate the structure and thermochemistry of molecules like p-aminobenzoic acid, a derivative of benzoic acid. researchgate.net These calculations provide important information on the electronic structure and can be benchmarked against experimental data. researchgate.net The choice of functional and basis set is critical, and studies have shown that hybrid methods often provide accurate descriptions of the structural features of hydrogen-bonded molecular crystals like urea. nih.gov
For crystalline urea, detailed calculations using the CRYSTAL code have been performed to optimize lattice parameters and atomic coordinates. nih.gov These studies have assessed the performance of different Hamiltonians, including local, gradient-corrected, and hybrid functionals. nih.gov It has been found that while hybrid methods and GGA functionals reproduce structural features well, the inclusion of dispersion forces is crucial for accurate predictions, especially when using large basis sets. nih.gov
The combination of experimental techniques like X-ray photoelectron spectroscopy (XPS) and near-edge X-ray absorption fine-structure (NEXAFS) with DFT calculations (using codes like CASTEP) provides a powerful approach to probe intermolecular interactions in molecular crystals. acs.org This combined approach has been used to study substituted benzoic acid derivatives, demonstrating strong agreement between experimental and theoretical results for core-level spectroscopy. acs.org
Furthermore, DFT calculations are employed to study the energetics of dimer formation in solution, which is a precursor to nucleation. For instance, the Gibbs free energies of formation for different dimer configurations (nonionic, zwitterionic, and mixed) of meta-aminobenzoic acid in water have been computed using the M06-2X functional and the SMD solvation model. nih.gov
Below is a table summarizing some of the computational methods and their applications in the study of benzoic acid and urea systems.
| Computational Method | Application | Key Findings |
| Molecular Dynamics (MD) | Simulating crystal growth and the effect of additives. | Urea can adsorb onto benzoic acid crystal surfaces, altering growth rates and morphology. scientific.netbohrium.com |
| Well-Tempered Metadynamics | Investigating nucleation mechanisms. | Urea nucleation from solution can follow a two-step process involving disordered clusters. nih.gov |
| Quantum Chemistry (DFT-D, LMP2) | Calculating intermolecular interaction energies. | Good agreement between different high-level methods for predicting lattice energies of molecular crystals like urea. acs.org |
| Ab Initio and DFT | Determining lattice properties and electronic structure. | Hybrid DFT functionals accurately predict the structure of hydrogen-bonded crystals. Dispersion forces are critical for accuracy. nih.gov |
Future Perspectives and Emerging Research Directions for Benzoic Acid Urea Co Crystals
Integration of Artificial Intelligence and Machine Learning for Accelerated Co-crystal Discovery
The traditional trial-and-error methods of co-crystal screening are gradually being supplemented by the power of artificial intelligence (AI) and machine learning (ML). researchgate.net These computational tools offer the potential to significantly accelerate the discovery of new co-crystals with desired properties.
AI and ML algorithms can be trained on vast datasets of known co-crystal structures and their physicochemical properties. researchgate.net By analyzing these data, the algorithms can identify patterns and relationships that govern co-crystal formation. This allows for the prediction of whether a given pair of molecules, such as benzoic acid and urea (B33335), will form a co-crystal under specific conditions. Furthermore, these models can predict the properties of the resulting co-crystal, such as its solubility, stability, and mechanical characteristics. arxiv.org
Several ML algorithms, including Support Vector Machines (SVM), Random Forests (RF), and Artificial Neural Networks (ANNs), have been explored for co-crystal prediction. researchgate.net More recently, algorithms like XGBoost have demonstrated exceptional performance in this area. researchgate.net The development of novel pipelines, such as the Generative Method for Co-crystal Design (GEMCODE), which combines deep generative models with evolutionary optimization, is enabling the rapid de novo design of co-crystals with specific target profiles. arxiv.org
The integration of AI and ML into the co-crystal discovery process is expected to:
Reduce the time and resources required for screening potential co-formers.
Increase the success rate of co-crystal formation by identifying promising candidates with higher accuracy. researchgate.net
Enable the design of co-crystals with tailored properties by predicting their characteristics before synthesis.
A study on the cocrystallization landscape of urea with various carboxylic acids highlighted that the prediction of urea cocrystals is fairly direct, in contrast to benzamide (B126) where it remains more ambiguous. researchgate.netnih.govresearchgate.net This suggests that AI and ML models could be particularly effective in predicting and designing novel urea-based co-crystals.
Advanced Characterization Methodologies for Real-time Monitoring of Co-crystallization Processes
The ability to monitor co-crystallization in real-time is crucial for understanding the formation mechanism and ensuring the quality of the final product. acs.org Advanced characterization techniques are providing unprecedented insights into the dynamic processes that occur during co-crystal formation.
Raman spectroscopy has emerged as a powerful in-situ tool for monitoring co-crystallization. nih.gov It can differentiate between the co-crystal and its individual components, as well as identify different polymorphic forms that may arise during the process. nih.govyoutube.com Low-frequency Raman spectroscopy is particularly useful as it reflects the lattice vibrations that are unique to a specific crystal structure. acs.org
Near-infrared (NIR) spectroscopy is another valuable technique for real-time monitoring, especially for processes involving solvent evaporation. nih.gov It can track changes in the solid phase and provide information about the purity of the resulting co-crystal. nih.gov
Other techniques being employed for real-time monitoring include:
Powder X-ray Diffraction (PXRD) : Provides information about the crystal structure of the solid phase as it forms. researchgate.netresearchgate.net
Differential Scanning Calorimetry (DSC) : Can be used to study the thermal events associated with co-crystal formation. bohrium.com
In-line image analysis : Systems using high-speed cameras can monitor crystal size and shape distribution during continuous crystallization processes. acs.org
The data obtained from these real-time monitoring techniques can be used to develop and refine models of the co-crystallization process, leading to better control and optimization of the manufacturing of co-crystals. For instance, understanding the kinetics of co-crystal formation allows for the design of processes that favor the desired polymorphic form and minimize the formation of impurities. youtube.com
Rational Design of Multi-component Systems Beyond Benzoic Acid-Urea (1/1)
While the benzoic acid-urea (1/1) co-crystal is a well-studied system, there is growing interest in exploring more complex multi-component systems. This involves the rational design of ternary or even higher-order co-crystals, where additional components are introduced to further tailor the properties of the material.
The principles of crystal engineering and supramolecular chemistry are being used to guide the selection of these additional components. taylorfrancis.com By understanding the intermolecular interactions that drive co-crystal formation, researchers can predict which molecules are likely to co-crystallize and what the resulting structure will be. The concept of supramolecular synthons, which are robust and recurring hydrogen bond patterns, is particularly important in this regard. researchgate.netnih.gov
For example, studies on the cocrystallization of benzoic acid derivatives with other molecules have shown that the presence of specific functional groups can influence the resulting crystal structure and stoichiometry. rsc.orgnih.gov The formation of different stoichiometric ratios, such as 2:1 co-crystals of benzoic acid and isonicotinamide (B137802), has been demonstrated through continuous crystallization processes. acs.org
The exploration of multi-component systems opens up a vast chemical space for the design of new materials with novel properties. This could lead to the development of co-crystals with enhanced performance for a wide range of applications, from pharmaceuticals to agrochemicals. mdpi.comrsc.org
Exploration of Novel Supramolecular Synthons in Co-crystal Engineering
The foundation of co-crystal engineering lies in the predictable and reliable formation of supramolecular synthons. taylorfrancis.com A significant area of emerging research is the exploration of novel synthons beyond the well-established hydrogen bonding patterns.
The classic acid-amide heterosynthon is a key interaction in the benzoic acid-urea co-crystal. mdpi.com However, researchers are now investigating other types of non-covalent interactions, such as halogen bonds, to create new co-crystal structures. acs.org For instance, novel heterosynthons involving iodine have been identified in co-crystals of diphenylacetylene (B1204595) and azobenzene (B91143) with diiodoacetylene. acs.org
The study of synthon polymorphism, where the same pair of molecules can form different synthons leading to different crystal structures, is also an active area of research. rsc.org Understanding the factors that control synthon formation is crucial for the rational design of co-crystals with specific properties.
Furthermore, the interplay of various intermolecular interactions within a crystal structure is being investigated in detail. researchgate.netacs.org Computational methods, such as Density Functional Theory (DFT) and the Quantum Theory of Atoms in Molecules (QTAIM), are being used to analyze and quantify these interactions. acs.org This deeper understanding of the energetic landscape of co-crystal formation will enable the design of more complex and functional supramolecular architectures. nih.gov The investigation of substituted analogues in benzamide-benzoic acid pairs has shown that cocrystal formation is favored with electron-withdrawing functional groups, highlighting the nuanced electronic effects on synthon stability. nih.gov
Q & A
Q. How can LC-MS be optimized for quantifying benzoic acid in biological matrices?
- Methodology : Use reverse-phase chromatography (C18 column) with a mobile phase of 0.1% formic acid in water/acetonitrile. Electrospray ionization (ESI) in negative mode enhances sensitivity for benzoic acid (m/z 121). Include deuterated internal standards (e.g., benzoic acid-d5) to correct for matrix effects .
- Validation : Assess linearity (R² >0.99), limit of detection (LOD <0.1 µg/mL), and recovery rates (85–115%) using spiked plasma samples .
Q. What protocols ensure reproducibility in enzymatic inhibition studies involving benzoic acid?
- Experimental Design : Standardize enzyme sources (e.g., porcine liver esterase) and buffer conditions (pH 7.4, 25°C). Pre-incubate enzymes with benzoic acid (0–5 mM) before adding substrate. Monitor reaction kinetics via UV-Vis spectrophotometry (e.g., hydrolysis of p-nitrophenyl acetate at 405 nm) .
- Troubleshooting : If activity varies >10% between replicates, check pH stability and substrate degradation .
Advanced Research Questions
Q. How do thermodynamic properties of benzoic acid–urea eutectic systems inform co-crystal design?
- Analysis : Measure enthalpy of fusion (ΔHfus) via differential scanning calorimetry (DSC). For benzoic acid–urea (1:1), a melting point depression (~100–110°C vs. pure components) indicates eutectic formation. Use phase diagrams to identify stoichiometric stability .
- Data Interpretation : Deviations from ideal solubility behavior (e.g., positive ΔGmix) suggest non-covalent interactions (e.g., hydrogen bonding between urea –NH2 and benzoic acid –COOH) .
Q. What statistical approaches resolve contradictions in time-dependent pharmacokinetic data for benzoic acid?
- Case Study : In lamb supplementation trials ( ), plasma BA concentrations at 1.5% dosage showed non-linear kinetics. Apply mixed-effects modeling to distinguish inter-individual variability from methodological noise. Use ANOVA with post-hoc Tukey tests to compare time points (p<0.05) .
- Visualization : Plot concentration-time curves with 95% confidence intervals and annotate significance markers (e.g., asterisks) for peak differences .
Q. How can response surface methodology (RSM) optimize benzoic acid production in microbial systems?
- Design : Use a central composite design (CCD) with variables like incubation temperature (30–40°C) and starter culture concentration (1–5%). Fit quadratic models to predict BA yield (mg/L) and validate with ANOVA (lack-of-fit p>0.05) .
- Application : In yogurt fermentation, RSM identified 37°C and 3% Lactobacillus as optimal, achieving 12.3 mg/L BA—a 24% increase over one-factor-at-a-time methods .
Methodological Challenges and Solutions
Q. Why do discrepancies arise in vapor pressure measurements of benzoic acid, and how are they mitigated?
- Source of Error : Sublimation kinetics and temperature gradients in effusion cells.
- Best Practices : Use Knudsen effusion with calibrated thermocouples (±0.1°C). Validate against NIST reference data (e.g., 0.13 Pa at 25°C) .
Q. What non-targeted screening strategies identify benzoic acid degradation byproducts in environmental samples?
- Workflow : Perform LC-HRMS (Orbitrap) in full-scan mode (m/z 50–1000). Use software (e.g., patRoon) for feature detection and molecular networking. Compare fragmentation patterns with libraries (e.g., mzCloud) .
- Case Study : Glutaraldehyde co-exposure generated hydroxylated BA derivatives (m/z 137.0244), confirmed via MS/MS .
Tables for Key Data
Table 1 : Thermodynamic Properties of Benzoic Acid–Urea (1:1)
| Property | Value | Method | Reference |
|---|---|---|---|
| Melting Point | 105–110°C | DSC | |
| ΔHfus | 18.2 kJ/mol | Calorimetry | |
| Vapor Pressure (25°C) | 0.13 Pa | Knudsen Effusion |
Table 2 : Optimization of BA Yield via RSM in Fermentation
| Factor | Optimal Range | Yield Increase | p-value |
|---|---|---|---|
| Temperature | 37°C | 24% | 0.003 |
| Starter Culture | 3% | 18% | 0.012 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
